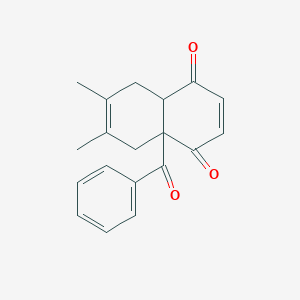![molecular formula C9H15Br2N B14330180 3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane CAS No. 106824-78-6](/img/structure/B14330180.png)
3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2-Dibromoethyl)-1-azabicyclo[222]octane is a bicyclic compound featuring a unique structure with a dibromoethyl group attached to a 1-azabicyclo[222]octane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane typically involves the reaction of 1-azabicyclo[2.2.2]octane with a dibromoethane derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Common bases used include sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The dibromoethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one or both bromine atoms.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the dibromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents like ethanol or acetonitrile.
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted derivatives.
科学的研究の応用
3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Catalysis: Employed as a catalyst or catalyst precursor in various organic reactions.
Material Science: Utilized in the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of 3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane involves its reactivity towards nucleophiles and electrophiles. The dibromoethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. Additionally, the bicyclic structure provides rigidity and stability, making it a suitable scaffold for the development of bioactive molecules. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems.
類似化合物との比較
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A related compound with similar bicyclic structure but without the dibromoethyl group.
Bicyclo[2.2.2]octane: A simpler bicyclic compound without nitrogen or bromine atoms.
Norbornane: Another bicyclic compound with a different ring structure.
Uniqueness
3-(1,2-Dibromoethyl)-1-azabicyclo[222]octane is unique due to the presence of both a dibromoethyl group and a nitrogen atom within its bicyclic framework
特性
CAS番号 |
106824-78-6 |
|---|---|
分子式 |
C9H15Br2N |
分子量 |
297.03 g/mol |
IUPAC名 |
3-(1,2-dibromoethyl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H15Br2N/c10-5-9(11)8-6-12-3-1-7(8)2-4-12/h7-9H,1-6H2 |
InChIキー |
PXIKJZPRJYBXGQ-UHFFFAOYSA-N |
正規SMILES |
C1CN2CCC1C(C2)C(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


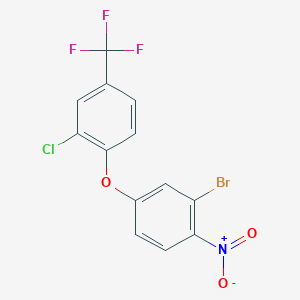


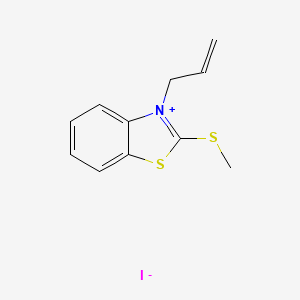
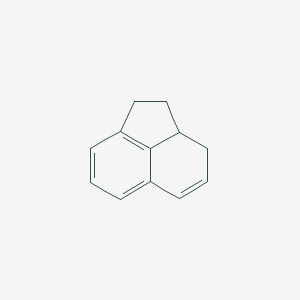
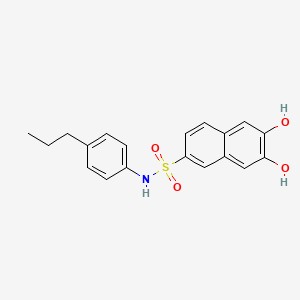

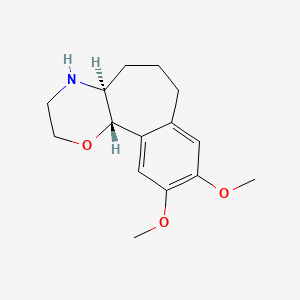

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)
